Ethyl 3-amino-4-chloro-2-nitrobenzoate chemical structure and molecular weight
Ethyl 3-amino-4-chloro-2-nitrobenzoate chemical structure and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-amino-4-chloro-2-nitrobenzoate is a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique arrangement of functional groups—an amino group, a chloro substituent, a nitro group, and an ethyl ester on a benzene ring—makes it a valuable starting material for the synthesis of more complex molecules, including heterocyclic compounds and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical structure, molecular weight, key properties, a plausible synthetic approach, safety considerations, and its role in drug discovery.
Chemical Structure and Molecular Properties
The structural and molecular characteristics of Ethyl 3-amino-4-chloro-2-nitrobenzoate are fundamental to its reactivity and potential applications.
Molecular Identity
| Property | Value | Source |
| CAS Number | 1277132-56-5 | [1] |
| Molecular Formula | C₉H₉ClN₂O₄ | [1] |
| Molecular Weight | 244.63 g/mol | [1] |
| Linear Formula | C₉H₉O₄N₂Cl₁ | [1] |
| InChI | 1S/C9H9ClN2O4/c1-2-16-9(13)5-3-4-6(10)7(11)8(5)12(14)15/h3-4H,2,11H2,1H3 | [1] |
| InChIKey | PGIBZFACGPUTEU-UHFFFAOYSA-N | [1] |
Chemical Structure Diagram
Caption: Chemical structure of Ethyl 3-amino-4-chloro-2-nitrobenzoate.
Physicochemical Properties
Understanding the physicochemical properties of a compound is crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Physical Form | Solid | [1] |
| Boiling Point | 361.2 ± 37.0 °C at 760 mmHg | [1] |
| Storage Temperature | 4°C | [1] |
| Purity | 97% | [1] |
Synthesis and Reactivity
Proposed Synthetic Pathway
A potential synthetic route could involve the nitration of a substituted aminobenzoic acid, followed by chlorination and esterification, or a multi-step process starting from a suitable chloronitrobenzoic acid. The precise sequence of these reactions would be critical to ensure the correct regiochemistry of the final product.
One possible conceptual workflow is outlined below:
Caption: Conceptual workflow for the synthesis of Ethyl 3-amino-4-chloro-2-nitrobenzoate.
Key Chemical Transformations
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Nitration: The introduction of the nitro group onto the aromatic ring is a classic electrophilic aromatic substitution. The conditions would need to be carefully controlled to achieve the desired regioselectivity.
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Chlorination: The addition of the chloro group, another electrophilic aromatic substitution, would also require careful consideration of the directing effects of the existing substituents.
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Esterification: The conversion of the carboxylic acid to the ethyl ester is typically achieved through Fischer esterification with ethanol in the presence of an acid catalyst.
It is important to note that the order of these steps would significantly impact the outcome due to the directing effects of the amino, nitro, and chloro groups.
Applications in Research and Drug Development
Ethyl 3-amino-4-chloro-2-nitrobenzoate is a valuable intermediate in the synthesis of various pharmaceutically relevant compounds. The presence of multiple reactive sites allows for a diverse range of chemical modifications.
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Building Block for Heterocycles: The amino and nitro groups can be utilized in cyclization reactions to form a variety of heterocyclic scaffolds, which are prevalent in many drug molecules. For instance, the amino group can act as a nucleophile, while the nitro group can be reduced to an amino group to facilitate further reactions.
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Scaffold for Medicinal Chemistry: The core structure of this compound can be elaborated to generate libraries of new chemical entities for screening in drug discovery programs. The reactivity of the functional groups allows for the attachment of different pharmacophores to explore structure-activity relationships (SAR).
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Precursor for Active Pharmaceutical Ingredients (APIs): Substituted aminobenzoic acid derivatives are known to be key components in a range of therapeutic agents. While specific examples for this exact molecule are not widely published, related "4-amino-3-chloro benzoate ester derivatives" have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
The nitro group, in particular, is a versatile functional group in drug design. It can be a pharmacophore itself or serve as a precursor to an amino group, which can then be further functionalized.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 3-amino-4-chloro-2-nitrobenzoate.
GHS Hazard Information
The compound is classified with the following GHS hazard statements:
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H302: Harmful if swallowed. [1][2][3] Ingestion of this substance can cause adverse health effects.
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H315: Causes skin irritation. [1][2][3] Direct contact with the skin may lead to irritation.
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H319: Causes serious eye irritation. [1][2][3] Contact with the eyes can result in significant irritation.
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H335: May cause respiratory irritation. [1][2][3] Inhalation of dust or vapors may irritate the respiratory tract.
The GHS pictogram associated with this compound is the exclamation mark (GHS07), indicating that it can be an irritant, skin sensitizer, and is harmful if swallowed.[1]
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area or in a chemical fume hood to minimize inhalation exposure.
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Storage: Store in a cool, dry place away from incompatible materials.[1]
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Ethyl 3-amino-4-chloro-2-nitrobenzoate is a chemical compound with a rich functionality that makes it a valuable tool for synthetic chemists, particularly those in the field of drug discovery and development. Its well-defined chemical structure and molecular weight provide a solid foundation for its use as a building block in the creation of novel and complex molecules. While a detailed, publicly available synthesis protocol is yet to be published, its preparation is feasible through established synthetic methodologies. The compound's potential as a precursor to new therapeutic agents, underscored by the known activities of related structures, ensures its continued relevance in the scientific community. As with all chemical reagents, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its effective and safe utilization in the laboratory.
References
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Organic Syntheses. Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds: Ethyl 4-Aminobenzoate. [Link]
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BradyID. GHS Hazard Statements - List, Codes & Implementation. [Link]
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MSDS Europe. Hazard statements. [Link]
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PrepChem. Synthesis of ethyl 4-nitrobenzoate. [Link]
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SvedbergOpen. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]
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PubMed. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. [Link]
- Google Patents. Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
